molecular formula C19H20N4OS B14928677 [2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B14928677
M. Wt: 352.5 g/mol
InChI Key: NJTDKXBPVGRTQL-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a quinoline core substituted with a pyrazole ring and a thiomorpholine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole ring and the thiomorpholine group. Common reagents used in these reactions include various halogenated quinolines, pyrazole derivatives, and thiomorpholine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline and pyrazole rings can bind to enzymes or receptors, modulating their activity. The thiomorpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone: Similar structure but with a morpholine group instead of thiomorpholine.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

The presence of the thiomorpholine group in 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone distinguishes it from similar compounds. This group can enhance the compound’s solubility and bioavailability, making it more effective in biological applications. Additionally, the unique combination of quinoline, pyrazole, and thiomorpholine moieties provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4OS/c1-13-16(12-20-22(13)2)18-11-15(14-5-3-4-6-17(14)21-18)19(24)23-7-9-25-10-8-23/h3-6,11-12H,7-10H2,1-2H3

InChI Key

NJTDKXBPVGRTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4

Origin of Product

United States

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